
Sodium phosphonatoformate hexahydrate
説明
Sodium phosphonatoformate hexahydrate, also known as Foscarnet, is the hexahydrate form of trisodium phosphonoformate . It is used as an antiviral agent in the treatment of cytomegalovirus retinitis (CMV retinitis), an inflammation of the retina that can lead to blindness . It is also used as an alternative to ganciclovir for AIDS patients who require concurrent antiretroviral therapy but are unable to tolerate ganciclovir due to hematological toxicity .
Molecular Structure Analysis
The molecular formula of Sodium phosphonatoformate hexahydrate is CH12Na3O11P . The molecular weight is 300.04 g/mol . The IUPAC name is trisodium;phosphonatoformate;hexahydrate .
Chemical Reactions Analysis
Sodium phosphonatoformate hexahydrate is thought to work by increasing the amount of solute present in the intestinal lumen thereby creating an osmotic gradient which draws water into the lumen .
Physical And Chemical Properties Analysis
Sodium phosphonatoformate hexahydrate is a powder . It has a molecular weight of 300.04 g/mol . The solubility information is not explicitly mentioned in the search results.
科学的研究の応用
Antiviral Agent in Medical Research
Foscarnet sodium hexahydrate: is widely recognized for its role as an antiviral agent . It functions by inhibiting viral DNA polymerase, which is crucial for viral DNA replication. This inhibition is particularly effective against herpes viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV) . Its application extends to the treatment of CMV retinitis in patients with AIDS and as a secondary treatment for acyclovir-resistant HSV infections.
Reverse Transcriptase Inhibitor
In the realm of HIV research, foscarnet sodium hexahydrate serves as a reverse transcriptase inhibitor . It impedes the reverse transcriptase enzyme, which is essential for the replication of retroviruses like HIV. This application is significant in the development of anti-HIV medications and for understanding the mechanisms of viral resistance .
Inhibitor of Viral DNA Polymerase
The compound’s ability to inhibit viral DNA polymerase has implications beyond treatment. It is used in scientific studies to understand the life cycle of viruses and the molecular details of viral replication. This knowledge is vital for developing new antiviral drugs and therapeutic strategies .
Type II Pi Transporter Inhibitor
Sodium phosphonatoformate hexahydrate is also utilized as a type II Pi transporter inhibitor in cellular research. By inhibiting this transporter, researchers can study phosphate metabolism and transport mechanisms within cells, which has implications for understanding various metabolic disorders .
Analytical Chemistry Applications
In analytical chemistry, foscarnet sodium hexahydrate is used in ion chromatography assays for pharmaceutical formulations. A modernized assay method has been developed, which is robust and transferable between laboratories, making it a valuable tool for quality control in pharmaceutical manufacturing .
Study of Mutations in Viral Enzymes
Research on foscarnet sodium hexahydrate includes studying the effects of mutations in viral enzymes. By analyzing how mutations affect drug susceptibility, scientists can gain insights into drug resistance and the evolution of viral pathogens .
Pharmaceutical Formulation Development
The compound is integral in the development of pharmaceutical formulations, particularly for antiviral medications. Its stability and solubility characteristics are studied to optimize drug delivery and efficacy .
Inhibition Studies in Molecular Biology
In molecular biology, foscarnet sodium hexahydrate is used in inhibition studies to dissect the roles of specific enzymes and proteins in DNA replication and repair processes. These studies contribute to a deeper understanding of cellular mechanisms and potential targets for drug development .
作用機序
Target of Action
Sodium phosphonatoformate hexahydrate, also known as foscarnet sodium hexahydrate, primarily targets viral DNA polymerases . These enzymes play a crucial role in the replication of viral DNA, making them a key target for antiviral drugs .
Mode of Action
Foscarnet sodium hexahydrate acts as a reverse transcriptase inhibitor . It interacts with viral DNA polymerases, inhibiting their function and thereby preventing the replication of viral DNA . This interaction results in the disruption of the viral life cycle, preventing the virus from proliferating .
Biochemical Pathways
It is known that the compound’s inhibition of viral dna polymerases disrupts the viral replication process . This disruption can have downstream effects on various biochemical pathways involved in viral proliferation .
Result of Action
The primary result of foscarnet sodium hexahydrate’s action is the inhibition of viral replication . By inhibiting viral DNA polymerases, the compound prevents the virus from replicating its DNA and proliferating . This can lead to a reduction in viral load and potentially help to alleviate symptoms of viral infection .
Action Environment
The action, efficacy, and stability of foscarnet sodium hexahydrate can be influenced by various environmental factors. For example, the compound is soluble in water , which could potentially affect its distribution and action within the body. Additionally, the compound is incompatible with oxidizing agents , which could impact its stability and efficacy
Safety and Hazards
Sodium phosphonatoformate hexahydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
trisodium;phosphonatoformate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O5P.3Na.6H2O/c2-1(3)7(4,5)6;;;;;;;;;/h(H,2,3)(H2,4,5,6);;;;6*1H2/q;3*+1;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRVASBWNRYBFD-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])P(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH12Na3O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036991 | |
| Record name | Foscarnet trisodium hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium phosphonatoformate hexahydrate | |
CAS RN |
34156-56-4 | |
| Record name | Foscarnet sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034156564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Foscarnet trisodium hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dihydroxy-phosphinecarboxylic acid, 1-oxide, sodium salt, hydrate (1:3:6) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSCARNET SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964YS0OOG1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




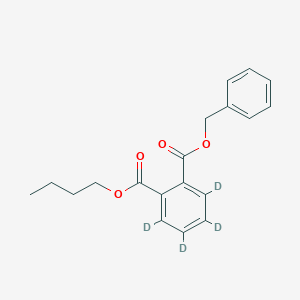
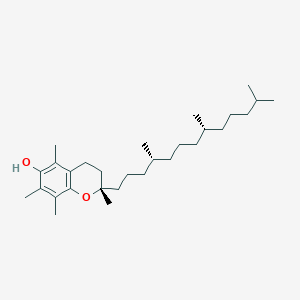

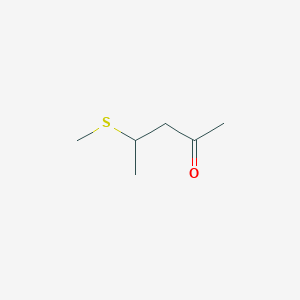


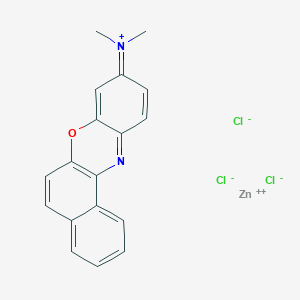
![((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B120593.png)
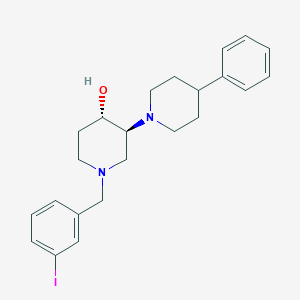
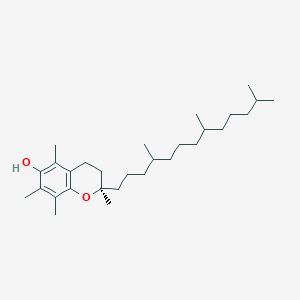
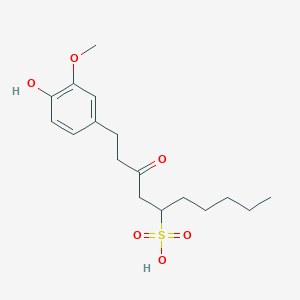
![1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B120605.png)
